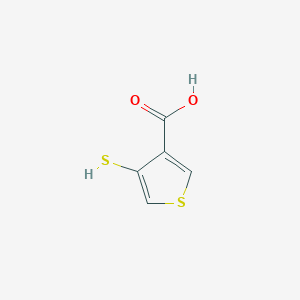
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one is a brominated derivative of isobenzofuranone, a compound known for its diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one typically involves the bromination of 4-hydroxyisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield de-brominated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies due to its structural properties.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action for 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyisobenzofuran-1(3H)-one: The non-brominated parent compound.
5-Chloro-4-hydroxyisobenzofuran-1(3H)-one: A chlorinated analogue.
5-Iodo-4-hydroxyisobenzofuran-1(3H)-one: An iodinated analogue.
Uniqueness
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its non-halogenated or differently halogenated analogues. This uniqueness can be leveraged in specific synthetic or application contexts.
Eigenschaften
Molekularformel |
C8H5BrO3 |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
5-bromo-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2,10H,3H2 |
InChI-Schlüssel |
UZBLIXHRHKMMPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2O)Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
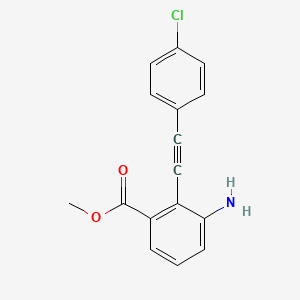
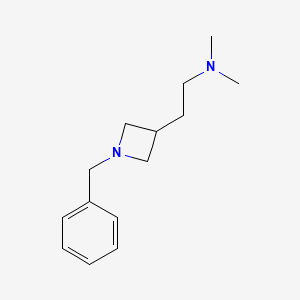
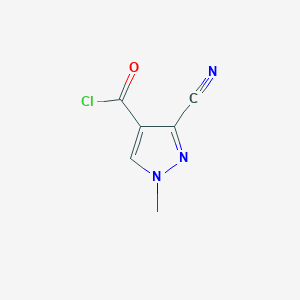
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
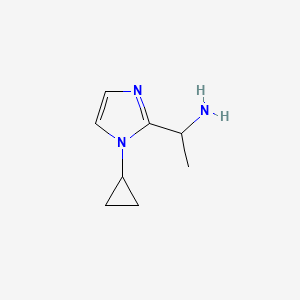
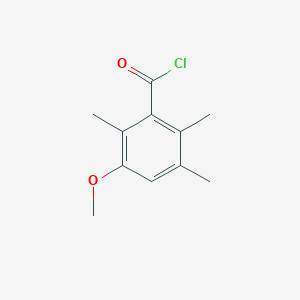
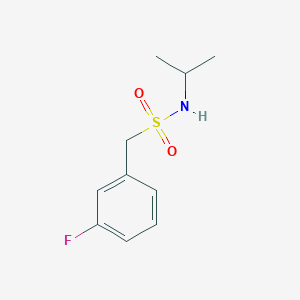
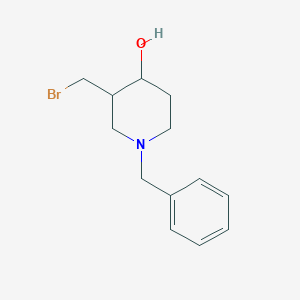
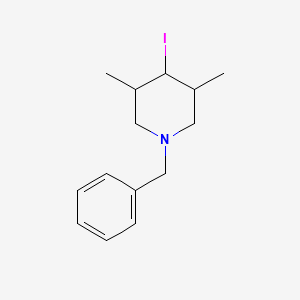

![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
